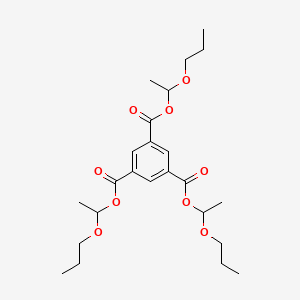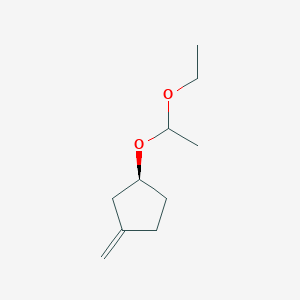![molecular formula C7H6N4 B14234931 1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine CAS No. 478919-87-8](/img/structure/B14234931.png)
1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine involves several steps, typically starting with the preparation of the imidazole ring, followed by the formation of the diazepine ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine undergoes various chemical reactions, including:
Scientific Research Applications
1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine can be compared with other similar compounds in the diazepine family, such as:
Properties
CAS No. |
478919-87-8 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3,5,8,10-tetrazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C7H6N4/c1-5-7(9-3-8-5)6-2-11(1)4-10-6/h1,3-4H,2H2,(H,8,9) |
InChI Key |
AVYKKDJVUDNNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CN1C=N2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)

![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)

![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)




![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)


